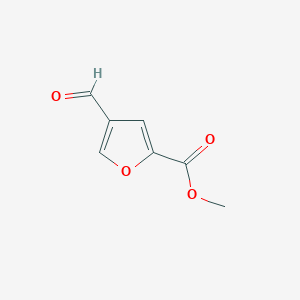

Methyl 4-formylfuran-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-formylfuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-10-7(9)6-2-5(3-8)4-11-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNMWIZRGZCUAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CO1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Formylfuran 2 Carboxylate

Classical Organic Synthesis Pathways

Classical methods remain fundamental in the laboratory-scale synthesis of methyl 4-formylfuran-2-carboxylate, providing well-established and versatile routes to this target molecule.

Multi-step Approaches from Halogenated Furan (B31954) Precursors

A prevalent strategy for the synthesis of this compound involves the use of halogenated furan precursors. This multi-step approach allows for the sequential introduction and manipulation of functional groups on the furan ring.

The selective removal of halogen atoms from a furan ring is a critical step in these synthetic sequences. A notable advancement in this area is the use of a Janus palladium membrane electrode (J-Pdm), which facilitates efficient and selective electrochemical hydrodehalogenation. acs.org This method utilizes the direct generation and transfer of hydride species from water reduction, allowing for heterogeneous hydride transfer in an aprotic environment. acs.org This technique has demonstrated high Faradaic efficiencies for the hydrodehalogenation of various heteroaryl bromides, including furan-based substrates. acs.org

The esterification of furan carboxylic acids is a key transformation in the synthesis of the target molecule. Traditional methods using toluene-4-sulfonic acid can be inefficient due to the low solubility of the starting acids. arkat-usa.org A more effective method involves the use of trimethylsilyl (B98337) chloride (TMSCl) in methanol (B129727) under reflux, which has been successfully applied to the esterification of furan-2,3-dicarboxylic acid. arkat-usa.orgresearchgate.net Another approach involves reacting 2,5-furandicarboxylic acid (FDCA) with an alcohol in a carbon dioxide-predominant atmosphere, which can yield the corresponding diester in high purity without significant side product formation. googleapis.comgoogle.com This process can be optimized to produce various dialkyl esters with yields ranging from approximately 60-90%. google.com

| Esterification Method | Catalyst/Reagent | Conditions | Yield | Reference |

| Conventional | Toluene-4-sulfonic acid | - | Low | arkat-usa.org |

| TMSCl-mediated | Trimethylsilyl chloride | Methanol, reflux | 82% (for dimethyl furan-2,5-dicarboxylate) | arkat-usa.orgresearchgate.net |

| CO2-assisted | Carbon dioxide | 150°C - 250°C, 400 - 3000 psi | ~60-90% (for various diesters) | googleapis.comgoogle.com |

This table summarizes different esterification methods for furan carboxylic acids.

Introducing a formyl group at a specific position on the furan ring is a crucial step. While direct formylation methods exist, an indirect approach involves the bromination of a precursor like 2-acetylfuran (B1664036) at the 5-position using N-Bromosuccinimide (NBS) in dimethylformamide (DMF). The resulting 5-bromo-2-acetylfuran can then undergo further reactions, such as cross-coupling or nucleophilic substitution, to introduce the aldehyde functionality. The regioselectivity of such reactions is highly dependent on the electronic properties of the furan ring, which are influenced by the existing substituents. studysmarter.co.uk

Oxidation of Hydroxymethyl Furan Derivatives

An alternative and widely used synthetic strategy is the oxidation of hydroxymethyl furan derivatives. This approach leverages the availability of precursors like 5-hydroxymethyl-2-furoic acid and its esters, which can be selectively oxidized to the corresponding aldehyde.

Several catalytic systems are employed for the oxidation of hydroxymethyl furans, each with its own set of advantages regarding reaction conditions, selectivity, and functional group tolerance.

Manganese Dioxide (MnO₂): This reagent is a mild and selective oxidant for converting benzylic and allylic alcohols to their corresponding aldehydes and ketones. rsc.org It can be used under neutral conditions and is effective for the oxidation of a variety of substrates. organic-chemistry.orgrsc.org The reactivity of MnO₂ can be influenced by the solvent and the presence of other substances. rsc.orgnih.gov

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers several advantages, including mild reaction conditions (room temperature, neutral pH), short reaction times, and high yields. wikipedia.orgwikipedia.org It is highly chemoselective, tolerating sensitive functional groups like furan rings and secondary amides. wikipedia.org The reaction mechanism involves the formation of a diacetoxyalkoxyperiodinane intermediate, followed by deprotonation to yield the carbonyl compound. wikipedia.orgchemistrysteps.comalfa-chemistry.comyoutube.com

TEMPO/NaOCl: The (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) radical, in conjunction with a co-oxidant like sodium hypochlorite (B82951) (NaOCl), provides a highly efficient and selective method for oxidizing primary alcohols to aldehydes. windows.netnih.govacsgcipr.org The reaction is typically carried out in a biphasic system, and the addition of a phase-transfer catalyst can accelerate the oxidation to the carboxylic acid stage if desired. windows.net A modification of this procedure uses catalytic amounts of NaOCl with sodium chlorite (B76162) (NaClO₂) as the stoichiometric oxidant to minimize chlorination side reactions. windows.netgoogle.com

Pyridinium Chlorochromate (PCC): PCC is a milder alternative to chromic acid-based oxidants and is effective for the selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids, provided water is excluded from the reaction mixture. numberanalytics.comwikipedia.orglibretexts.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction is typically performed in dichloromethane (B109758) at room temperature. numberanalytics.comorganic-chemistry.org

| Oxidizing Agent | Key Features | Reference |

| Manganese Dioxide (MnO₂) | Mild, selective for benzylic/allylic alcohols | rsc.orgorganic-chemistry.orgrsc.org |

| Dess-Martin Periodinane (DMP) | Mild conditions, high yields, chemoselective | wikipedia.orgwikipedia.orgchemistrysteps.comalfa-chemistry.com |

| TEMPO/NaOCl | Highly efficient, selective, can be tuned for aldehyde or acid | windows.netnih.govacsgcipr.orgorganic-chemistry.org |

| Pyridinium Chlorochromate (PCC) | Mild, selective for aldehydes, avoids over-oxidation | numberanalytics.comwikipedia.orglibretexts.orgorganic-chemistry.orgmasterorganicchemistry.com |

This table presents a comparison of common catalytic oxidation systems for the synthesis of aldehydes from alcohols.

Reduction of Dicarboxylic Acid Derivatives

An alternative strategy for the synthesis of this compound involves the selective reduction of a suitable dicarboxylic acid derivative, such as furan-2,4-dicarboxylic acid or its corresponding ester. This approach hinges on the ability to reduce one carboxylic acid or ester functionality to an aldehyde while leaving the other intact.

The direct reduction of a carboxylic acid to an aldehyde is a challenging transformation, as the aldehyde is typically more reactive than the starting carboxylic acid and is prone to over-reduction to the corresponding alcohol. libretexts.orgkhanacademy.org However, several methods have been developed to achieve this selective conversion.

One common approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or a thioester, which can then be reduced to the aldehyde under milder conditions. For example, the Rosenmund reduction utilizes catalytic hydrogenation of an acyl chloride over a poisoned palladium catalyst to yield the aldehyde. acs.org

More modern methods employ specialized reducing agents that can selectively reduce carboxylic acids or their esters to aldehydes. Diisobutylaluminum hydride (DIBAL-H) is a widely used reagent for the low-temperature reduction of esters to aldehydes. libretexts.org Similarly, the use of certain borane (B79455) reagents has been shown to effect the selective reduction of esters to aldehydes. acs.orgnih.gov Catalytic methods employing hydrosilanes in the presence of transition metal catalysts, such as those based on manganese or photoredox systems, have also emerged as powerful tools for the selective reduction of carboxylic acids. acs.orgrsc.orgrsc.org

The selective reduction of dicarboxylic acid derivatives to the corresponding formyl-substituted esters has been demonstrated in other heterocyclic systems. For instance, in the pyrrole (B145914) series, the reduction of a 2-thionoester pyrrole with Raney® nickel has been shown to provide the corresponding 2-formyl pyrrole. researchgate.netresearchgate.net While this is not a direct reduction of a carboxylate, it represents a viable two-step transformation from the ester.

In the pyridine (B92270) series, the selective reduction of one ester group in a diester is a common synthetic challenge. The use of sterically hindered reducing agents or the temporary protection of one of the ester groups can be employed to achieve the desired mono-reduction. Catalytic methods, such as iridium-catalyzed hydrosilylation, have also shown promise for the chemoselective reduction of dicarboxylic acid derivatives. uta.edu

Catalytic and Sustainable Synthesis Approaches

In recent years, there has been a significant shift towards the development of more sustainable and atom-economical synthetic methods. In the context of this compound synthesis, this has led to the exploration of transition metal-catalyzed C-H functionalization reactions.

Transition Metal-Catalyzed Coupling and Functionalization

Transition metal catalysis offers a powerful platform for the direct functionalization of C-H bonds, thereby avoiding the need for pre-functionalized starting materials. Palladium and rhodium are among the most versatile metals for this purpose.

Palladium-catalyzed C-H activation has emerged as a key strategy for the arylation, alkenylation, and alkylation of various aromatic and heteroaromatic compounds. In the case of furan derivatives, palladium catalysts can facilitate the direct coupling of the furan ring with a suitable coupling partner.

While the direct formylation of a C-H bond is challenging, a related approach involves the introduction of an alkyl group that can be subsequently oxidized to an aldehyde. For example, a palladium-catalyzed C-H alkylation reaction could be envisioned to install a hydroxymethyl or a related group at the C4 position of methyl furan-2-carboxylate, which could then be oxidized to the desired formyl group.

The regioselectivity of such C-H functionalization reactions is often controlled by directing groups. In the absence of a strong directing group, the inherent electronic properties of the furan ring and the steric environment around the C-H bonds will dictate the site of functionalization. For methyl furan-2-carboxylate, the C5 position is electronically favored for electrophilic-type C-H activation, but the steric bulk of the ester group might influence the regioselectivity, potentially favoring reaction at the C4 position.

Rhodium-catalyzed reactions have also been developed for the formylation of C-H bonds, often using syngas (a mixture of CO and H₂) as the formyl source. nih.govnih.gov These methods provide a direct route to aldehydes from unactivated C-H bonds.

| Heterocycle | Catalyst System | Reaction Type | Position Functionalized | Reference |

| Benzimidazole | Rh(I)/bisphosphine/K₃PO₄ | Branched C-H alkylation | C2 | yale.edu |

| Pyrrole | - | Vilsmeier-Haack | C4/C5 | acs.org |

| Furan | - | Vilsmeier-Haack | C5 (typically) | researchgate.net |

Table 2: Examples of C-H Functionalization in Heterocyclic Systems

Biocatalytic and Biotechnological Production Routes

The shift towards sustainable and green chemistry has spurred the development of biocatalytic and biotechnological methods for producing valuable chemicals from renewable resources. The synthesis of furan derivatives, including this compound, from biomass is a key area of this research.

The biocatalytic production of 4-formylfuran-2-carboxylate, an isomer of the target compound, has been demonstrated using engineered microorganisms. semnan.ac.ir These methods leverage the natural metabolic pathways of organisms to convert simple biomass-derived feedstocks, such as glyceraldehyde 3-phosphate (G3P) and 4-hydroxymethylfurfural (4-HMF), into more complex molecules. semnan.ac.ir A key advantage of this approach is the potential for direct fermentation from renewable carbon sources like glucose and xylose. semnan.ac.ir

The conversion of 4-HMF, a readily available platform chemical derived from the dehydration of C6 sugars, is a particularly promising route. While the direct enzymatic conversion to this compound is not explicitly detailed, the oxidation of 4-HMF to its corresponding acid and aldehyde derivatives is well-established. nih.govnih.gov

The biosynthesis of 4-formylfuran-2-carboxylate in recombinant microorganisms involves a series of specific enzymatic reactions. semnan.ac.ir A proposed pathway starts with the conversion of glyceraldehyde 3-phosphate (G3P) to (5-formylfuran-3-yl)methyl phosphate (B84403), a reaction catalyzed by (5-formylfuran-3-yl)methyl phosphate synthase . semnan.ac.ir This intermediate is then dephosphorylated by a phosphatase to yield 4-hydroxymethylfurfural (4-HMF). semnan.ac.ir

Subsequent oxidation steps are crucial for the formation of the final product. Dehydrogenases and oxidases are key enzymes involved in the oxidation of the hydroxymethyl group of 4-HMF to a formyl group and ultimately to a carboxylic acid group. semnan.ac.ir The specific enzymes and their sequence of action determine the final product. For instance, the selective oxidation of the alcohol group before the aldehyde group is a critical step in producing formyl-substituted furan carboxylic acids.

Table 2: Key Enzymes in the Biosynthesis of 4-Formylfuran-2-carboxylate

| Enzyme | EC Number | Function | Substrate | Product |

| (5-formylfuran-3-yl)methyl phosphate synthase | 4.2.3.153 | Conversion of G3P | Glyceraldehyde 3-phosphate | (5-formylfuran-3-yl)methyl phosphate |

| Phosphatase | - | Dephosphorylation | (5-formylfuran-3-yl)methyl phosphate | 4-Hydroxymethylfurfural |

| Dehydrogenase/Oxidase | - | Oxidation | 4-Hydroxymethylfurfural | 4-Formylfuran-2-carboxylate |

To enhance the production of 4-formylfuran-2-carboxylate, metabolic engineering strategies are employed to create robust recombinant microorganisms. semnan.ac.ir This involves the introduction of exogenous genes encoding the necessary enzymes and the modification of endogenous metabolic pathways to direct the carbon flux towards the desired product. semnan.ac.ir

One-Pot and Cascade Reaction Strategies

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. These strategies involve the sequential transformation of a starting material through multiple reaction steps in a single reaction vessel, often catalyzed by multifunctional catalysts or a combination of catalysts.

While specific one-pot or cascade reactions for the synthesis of this compound are not widely reported, the principles have been applied to the synthesis of other substituted furans. For example, one-pot three-component syntheses of substituted furan-2-one derivatives have been developed using simple catalysts. semnan.ac.ir These reactions demonstrate the feasibility of constructing the furan ring and introducing substituents in a single step.

Cascade reactions involving the cyclization and subsequent functionalization of acyclic precursors are also a powerful tool for furan synthesis. Palladium-catalyzed cascade reactions of α-propargylic-β-ketoesters with aryl halides have been used to construct highly substituted 2-vinyl furans in a one-pot process. acs.org Enzymatic cascade reactions have also been employed for the synthesis of 2,5-furandicarboxylic acid (FDCA) from hydroxymethylfurfural (HMF), highlighting the potential of combining multiple catalytic steps for efficient biomass conversion. rsc.org

The development of a one-pot or cascade process for this compound would likely involve the in-situ generation of a furan ring from biomass-derived precursors followed by regioselective formylation and esterification. This remains an area for future research and development.

Green Chemistry Principles in Synthetic Design

The synthesis of furanic compounds, including this compound, is increasingly being guided by the principles of green chemistry to enhance sustainability and minimize environmental impact. Research efforts are focused on developing synthetic routes that are more efficient, utilize renewable resources, and reduce waste generation.

A central theme in the green synthesis of furan derivatives is the use of biomass-derived platform molecules, such as 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com HMF, which can be obtained from the dehydration of carbohydrates like fructose (B13574) and glucose, serves as a versatile and renewable starting material for a variety of furan compounds. mdpi.comresearchgate.net The catalytic oxidation of HMF is a key transformation, and green chemistry principles are heavily applied in this step to produce valuable derivatives like 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), and 2,5-furandicarboxylic acid (FDCA), which are closely related to the target molecule. mdpi.comnih.govgoogle.com

Key green chemistry strategies employed in these syntheses include:

Use of Renewable Feedstocks: The shift from petroleum-based starting materials to abundant and renewable biomass, such as carbohydrates, is a cornerstone of sustainable furan chemistry. mdpi.comresearchgate.net

Development of Benign Catalysts: There is a significant focus on replacing hazardous and expensive precious metal catalysts with more sustainable alternatives. Novel catalysts, such as cobalt-based metal-organic frameworks (Co-MOFs) and heteropolyacids, have been developed. nih.govgoogle.comresearchgate.net These catalysts are often non-precious, highly active, stable, and can be recycled and reused, which aligns with green chemistry goals. nih.govgoogle.com For instance, heteropolyacids are considered promising green catalysts as they are non-toxic, non-polluting, and can function in both homogeneous and heterogeneous systems. google.com

Environmentally Friendly Solvents and Oxidants: Traditional organic solvents are often replaced with greener alternatives like water or deep eutectic solvents (DESs). mdpi.comnih.gov DESs are noted for being a low-energy alternative to conventional solvents. nih.govresearchgate.net Similarly, harsh or toxic oxidizing agents are substituted with benign oxidants like molecular oxygen or air. mdpi.comgoogle.com

The application of these principles is crucial for developing scalable, cost-effective, and environmentally responsible methods for producing this compound and other valuable furan-based chemicals.

Research Findings on Green Synthetic Approaches

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Formyl (-CHO) Group

The formyl group, an aldehyde, is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to a variety of chemical transformations.

The aldehyde functionality of Methyl 4-formylfuran-2-carboxylate can be selectively oxidized to a carboxylic acid group, yielding furan-2,4-dicarboxylic acid monomethyl ester. This transformation is a critical step in the synthesis of various valuable chemicals derived from biomass. The selective oxidation of the formyl group in the presence of the ester requires carefully chosen reaction conditions.

Catalytic oxidation is a common method employed for this purpose. For instance, the oxidation of furan (B31954) aldehydes can be achieved by heating the compound in a solvent with dissolved oxygen and a catalyst system. researchgate.net These catalysts often include transition metal salts such as those of cobalt (Co(II)), manganese (Mn(II)), and cerium (Ce(III)). The development of efficient catalytic processes that can be conducted under mild conditions is a significant area of research. researchgate.net The goal is often to achieve high conversion of the starting material and high selectivity for the desired carboxylic acid product.

Table 1: Catalytic Oxidation of Furan Aldehydes

| Catalyst System | Oxidant | Key Feature |

|---|---|---|

| Co(II), Mn(II), Ce(III) salts | Dissolved Oxygen | Allows for oxidation to the corresponding carboxylic acid. |

| Pt decorated hydroxyapatite (B223615) (Pt/HAP) | Piezocatalysis | Promotes charge transfer for HMF oxidation. researchgate.net |

| Copper-iron layered double hydroxide (B78521) (CuFe-LDH) with iron phthalocyanine (B1677752) (FePc) | H₂O₂ in alkaline media | High conversion and selectivity for FFCA. researchgate.net |

The formyl group can be selectively reduced to a hydroxymethyl group (-CH₂OH) to produce Methyl 4-(hydroxymethyl)furan-2-carboxylate. This chemoselective reduction is valuable as it leaves the methyl ester group intact. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation because it is a mild reducing agent that typically does not reduce esters under standard conditions. iwu.eduresearchgate.net

The reaction is generally carried out by treating the aldehyde with NaBH₄ in a suitable solvent, such as ethanol, often at a low temperature (e.g., in an ice bath). iwu.edu The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). iwu.edu This selective reduction highlights the difference in reactivity between aldehydes and esters, a key concept in organic synthesis. iwu.eduresearchgate.net While NaBH₄ is suitable for this selective reduction, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the ester functionalities. harvard.edu

Table 2: Reagents for Selective Aldehyde Reduction

| Reagent | Selectivity | Product from this compound |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Reduces aldehydes and ketones; esters are typically unaffected. iwu.edu | Methyl 4-(hydroxymethyl)furan-2-carboxylate |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces aldehydes, ketones, esters, and carboxylic acids. harvard.edu | 4-(Hydroxymethyl)furan-2-methanol |

The electrophilic carbon of the formyl group is a prime target for nucleophiles. Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org In this process, a nucleophile attacks the carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral intermediate. khanacademy.org This intermediate can then be protonated to yield an alcohol derivative.

A wide range of nucleophiles can participate in this reaction, leading to a diverse array of derivatives. For example, in the Knoevenagel condensation, a variation of nucleophilic addition, active methylene (B1212753) compounds like malononitrile (B47326) can react with furan aldehydes in the presence of a basic catalyst. tandfonline.com The choice of catalyst, such as secondary amines (e.g., piperidine, morpholine), can influence the reaction pathway, sometimes leading to subsequent nucleophilic substitution on the furan ring. tandfonline.com These reactions demonstrate the versatility of the formyl group in constructing more complex molecules.

Reactivity of the Methyl Ester (-COOCH₃) Group

The methyl ester group is generally less reactive than the formyl group. Its chemistry is dominated by nucleophilic acyl substitution, where a nucleophile replaces the methoxy (B1213986) (-OCH₃) group. youtube.com

Hydrolysis is the reaction of the ester with water to form the corresponding carboxylic acid (4-formylfuran-2-carboxylic acid) and methanol (B129727). This reaction is typically slow in neutral water but can be significantly accelerated by either acid or base catalysis.

Base-catalyzed hydrolysis, also known as saponification , is a common and effective method. masterorganicchemistry.com The reaction involves the attack of a hydroxide ion (a strong nucleophile) on the ester carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate, which then expels the methoxide (B1231860) ion as a leaving group. masterorganicchemistry.com In the basic medium, the resulting carboxylic acid is immediately deprotonated to form the carboxylate salt. An acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid. masterorganicchemistry.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, reacting it with a different alcohol (R'OH) would lead to the formation of the corresponding R' ester of 4-formylfuran-2-carboxylic acid and methanol. This reaction is an equilibrium process, and often a large excess of the new alcohol is used to drive the reaction to completion.

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including esters. libretexts.org The general mechanism involves a two-step addition-elimination process. masterorganicchemistry.com

Addition: A nucleophile adds to the carbonyl carbon of the ester, breaking the C=O π-bond and forming a tetrahedral intermediate. khanacademy.orgmasterorganicchemistry.com

Elimination: The carbonyl group is reformed by the expulsion of a leaving group. For this compound, the leaving group is the methoxide ion (-OCH₃). khanacademy.org

The feasibility of a given nucleophilic acyl substitution reaction depends on the relative basicity of the nucleophile and the leaving group. The reaction generally favors the formation of a more stable product, which means the leaving group must be a weaker base than the incoming nucleophile. masterorganicchemistry.com Esters are less reactive than acid halides and anhydrides but more reactive than amides in this type of reaction. youtube.com This hierarchy is because the methoxide leaving group is a stronger base than a halide or carboxylate ion, but a weaker base than an amide ion.

Table 3: Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution

| Derivative (R-Y) | Leaving Group (Y⁻) | Relative Reactivity |

|---|---|---|

| Acid Halide | Cl⁻, Br⁻ | Most Reactive |

| Acid Anhydride | RCOO⁻ | ↓ |

| Ester | RO⁻ | ↓ |

| Amide | R₂N⁻ | Least Reactive |

Furan Ring Functionalization and Derivatization

Electrophilic and Nucleophilic Substitution Reactions

The presence of electron-withdrawing groups on the furan ring generally deactivates it towards electrophilic aromatic substitution. Reactions like nitration, halogenation, and Friedel-Crafts alkylation, which are common for electron-rich aromatic systems, are less favorable for this compound. For instance, nitration of furan derivatives often requires acetyl nitrate, and the presence of deactivating groups can further hinder this reaction. youtube.com Formylation and nitration of related furo[3,2-b]pyrrole-5-carboxylate derivatives have been shown to occur at specific positions on the pyrrole (B145914) ring, highlighting the directing effects of substituents in fused heterocyclic systems. globalauthorid.com

Conversely, the electron-deficient nature of the furan ring in this compound makes it more susceptible to nucleophilic substitution reactions. While direct nucleophilic substitution on the furan ring is not as common as on other aromatic systems, the presence of activating groups can facilitate such transformations.

Alkylation of Carbonyl-Bearing Furans

The alkylation of furan derivatives, particularly those bearing carbonyl groups, is a key method for carbon-carbon bond formation. While direct Friedel-Crafts alkylation on the furan ring of this compound is challenging due to the deactivating nature of the substituents, alternative strategies such as hydroxyalkylation/alkylation (HAA) have been successfully employed for related furanic compounds. rsc.orgresearchgate.net This reaction typically involves the acid-catalyzed reaction of a furan derivative with an aldehyde or ketone.

For example, the HAA of 2-methylfuran (B129897) with butanal has been studied using various solid acid catalysts. researchgate.net Similarly, the reaction of 2-methylfuran with furfural (B47365) over niobic acid catalysts has been shown to produce high carbon fuel precursors. rsc.org These studies demonstrate the feasibility of C-C coupling reactions with carbonyl-containing furans, suggesting that similar transformations could be possible for this compound, likely involving the formyl group as the reactive site for initial nucleophilic attack by another furan molecule or a different nucleophile.

A plausible reaction mechanism for the acid-catalyzed hydroxyalkylation/alkylation of a furan with an aldehyde is depicted below:

Image depicting the general mechanism of acid-catalyzed hydroxyalkylation/alkylation of a furan derivative.

Image depicting the general mechanism of acid-catalyzed hydroxyalkylation/alkylation of a furan derivative.C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization have emerged as powerful tools for the modification of furan cores, even those considered unreactive. nih.gov Palladium-catalyzed C-H functionalization is a particularly effective method. nih.govnih.gov These reactions often utilize directing groups to achieve site-selectivity. In the case of this compound, either the formyl or the carboxylate group could potentially act as a directing group.

Computational studies on carboxylate-assisted C-H activation at transition metal centers have provided insights into the mechanism of these reactions. le.ac.ukrsc.org The process often involves the coordination of the carboxylate group to the metal center, followed by the cleavage of a C-H bond. While specific examples for this compound are not extensively documented, research on the C-H arylation of other arenes and heteroarenes using phenalenyl-based aluminum compounds at room temperature suggests the potential for developing milder C-H functionalization methods for electron-deficient furans. researchgate.net The development of bifunctional ligands has also been shown to accelerate the C-H cleavage step in palladium-catalyzed reactions. nih.gov

Recent advancements in electro-photochemistry are also providing sustainable pathways for the functionalization of C(sp³)–H bonds, which could potentially be adapted for the side-chain functionalization of furan derivatives. acs.org

Ring Expansion and Cycloaddition Reactions (e.g., Diels-Alder)

Furan derivatives can undergo ring expansion reactions to form larger heterocyclic or carbocyclic systems. nih.govacs.orgresearchgate.netacs.org These transformations can be mediated by various reagents and conditions.

The Diels-Alder reaction is a significant transformation for furan derivatives, where the furan ring can act as a diene. nih.govnih.gov The reactivity of the furan in a Diels-Alder reaction is highly dependent on its electronic properties. Electron-donating groups on the furan ring generally enhance its reactivity as a diene, while electron-withdrawing groups, such as those in this compound, typically decrease its reactivity in normal-electron-demand Diels-Alder reactions. nih.govnih.gov

However, it has been demonstrated that even electron-poor furans can participate in Diels-Alder reactions, particularly with highly reactive dienophiles or under specific reaction conditions. A study on the direct Diels-Alder reactions of furfural derivatives with maleimides showed that the presence of a second electron-withdrawing group, such as another formyl or a carboxyl group, still allowed for the formation of the Diels-Alder adduct, albeit in low yields. tudelft.nl This suggests that this compound could potentially react with suitable dienophiles. The use of aqueous media has been shown to promote the Diels-Alder reaction of furfural derivatives by driving the equilibrium towards the product through the hydration of the carbonyl group in the adduct. tudelft.nl

Furthermore, furan derivatives with electron-withdrawing groups, such as 2-nitrofurans, have been shown to act as efficient dienophiles in normal-electron-demand Diels-Alder reactions. conicet.gov.ar This opens up the possibility for this compound to react as a dienophile, with the double bond not bearing the substituents participating in the cycloaddition.

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Pathways and Transition States

Understanding the mechanisms of the chemical transformations of furan derivatives is crucial for controlling reactivity and selectivity. Computational methods, such as density functional theory (DFT), have been instrumental in elucidating reaction pathways and characterizing transition states. pku.edu.cnnih.gov

For cycloaddition reactions, mechanistic studies have explored both concerted and stepwise pathways. In the [8+2] cycloadditions of dienylfurans, different pathways, including concerted, stepwise zwitterionic, and stepwise diradical mechanisms, have been computationally investigated to determine the most favorable route. pku.edu.cn The activation free energies for each step are calculated to identify the rate-determining step.

In the context of C-H activation, mechanistic investigations have shed light on the role of the catalyst and any assisting groups. For instance, in silver-mediated furan formation, a dual role of the silver cation as both an oxidant in radical steps and a catalyst in ionic steps has been proposed based on DFT calculations and experimental observations. nih.gov Similarly, the mechanism of palladium-catalyzed C-H activation has been studied, with evidence pointing towards the involvement of bifunctional ligands that facilitate the C-H cleavage. nih.gov

The interplay between kinetics and thermodynamics is also a key aspect of furan chemistry, particularly in reversible reactions like the Diels-Alder reaction. nih.govnih.gov Computational studies can help to predict the relative stabilities of reactants, products, and transition states, providing a rationale for the observed product distributions under different reaction conditions.

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is governed by the principles of kinetic and thermodynamic control, where reaction conditions can dictate the formation of different products. The inherent functionalities of the molecule—the furan ring, the formyl group, and the methyl carboxylate group—each present distinct sites for chemical transformation, with their own kinetic and thermodynamic profiles.

Under kinetic control, the product that is formed the fastest is favored. This typically occurs at lower temperatures and shorter reaction times, where the reaction pathway with the lowest activation energy barrier predominates, even if the resulting product is less stable. Conversely, thermodynamic control favors the most stable product. These conditions, usually higher temperatures and longer reaction times, allow the reaction to reach equilibrium, where the product distribution reflects the relative Gibbs free energies of the possible products. For reactions involving substituted furans, this distinction is crucial as multiple reaction pathways, such as electrophilic addition to the furan ring or nucleophilic addition to the formyl group, can compete.

Research Findings

Detailed kinetic and thermodynamic data for this compound are not extensively available in the public literature. However, computational studies on closely related furan derivatives provide significant insights into the reactivity of this compound. These studies help to elucidate the energetics of various reaction pathways, offering a basis to predict the behavior of this compound under different conditions.

For instance, computational analysis of the oligomerization of 5-(hydroxymethyl)furfural (HMF), a structurally similar compound, reveals the activation energies for various initial reaction steps under basic conditions. These calculations highlight the relative ease of different transformations.

Calculated Activation Energies for Initial Reactions of HMF with Hydroxide

| Reaction Pathway | Activation Energy (kJ mol-1) | Description |

|---|---|---|

| Formation of HMF_OH_3 | <60 | Hydroxylation at the formyl group, which can be a precursor to oxidation. |

| Formation of HMF_OH_4 | <60 | A potential pathway leading to byproduct formation. |

| Other initial pathways | >65 | Higher energy barriers suggest these are less kinetically favored. |

Data derived from computational studies on 5-(hydroxymethyl)furfural (HMF) oligomerization under basic conditions. nih.gov This data illustrates the kinetic favorability of reactions at the formyl group.

These findings suggest that reactions at the formyl group, such as oxidation, are kinetically accessible. The protection of the formyl group as an acetal (B89532) has been shown to be an effective strategy to prevent undesired side reactions, underscoring the kinetic reactivity of this functional group. tue.nl

Furthermore, studies on the oxidation of the 2-methyl-5-furanyl radical provide valuable thermochemical data that can be used to understand the stability of intermediates formed during radical reactions of furan derivatives.

Calculated Thermochemical Data for the Oxidation of 2-Methyl-5-Furanyl Radical

| Species | Enthalpy of Formation (ΔH°f 298, kcal mol-1) | Description |

|---|---|---|

| 2-methyl-5-furanyl radical (2MF5j) + O2 | Reactants | Reference energy level for the reaction. |

| 2MF5OOj radical | -51 (relative to reactants) | A chemically activated intermediate species. nih.gov |

Thermochemical data from computational analysis of the oxidation of a furan radical. nih.gov The significant negative enthalpy of formation for the peroxy radical intermediate indicates a thermodynamically favorable step.

The deep potential well for the formation of the peroxy radical intermediate suggests that this is a thermodynamically favorable process. nih.gov This type of data is critical for modeling the complex reaction networks that can occur during the oxidation or combustion of furan-based compounds.

Derivatives and Analogues: Advanced Synthesis and Structural Diversification

Synthesis of Novel Furan-Substituted Compounds Utilizing Methyl 4-formylfuran-2-carboxylate as a Precursor

Scientific literature indicates a notable gap in the specific use of This compound as a precursor for the synthesis of novel furan-substituted compounds. While its isomer, methyl 5-formylfuran-2-carboxylate, is more commonly cited in synthetic pathways, the unique substitution pattern of the 4-formyl derivative presents untapped potential for creating a distinct range of molecular architectures.

The aldehyde functionality at the C4 position can, in principle, undergo a variety of classical aldehyde reactions. These include, but are not limited to, Wittig reactions to form alkenes, reductive amination to introduce nitrogen-containing substituents, and Henry reactions to yield nitro-alcohols. Each of these transformations provides a gateway to a new class of furan (B31954) derivatives. For instance, a Knoevenagel condensation could be employed to introduce a malonate group, which can be further manipulated.

The ester group at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for amide bond formation or conversion to other functional groups. The interplay between the reactivity of the aldehyde and the ester is a critical consideration in the design of synthetic routes.

Strategies for Introducing Diverse Substituents onto the Furan Core

The introduction of diverse substituents onto the furan core originating from this compound hinges on the selective manipulation of its existing functional groups and the activation of the C-H bonds on the furan ring itself.

Table 1: Potential Reactions for Substituent Introduction

| Reaction Type | Reagents and Conditions | Resulting Substituent |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Substituted amine |

| Grignard Reaction | Organomagnesium halide | Secondary alcohol |

| Knoevenagel Condensation | Active methylene (B1212753) compound, base | Substituted alkene |

| Oxidation | Oxidizing agent (e.g., KMnO₄) | Carboxylic acid (from aldehyde) |

| Reduction | Reducing agent (e.g., NaBH₄) | Alcohol (from aldehyde) |

Further diversification can be achieved through metal-catalyzed cross-coupling reactions. Although challenging due to the specific substitution pattern, methodologies could potentially be developed for C-H activation at the C3 or C5 positions of the furan ring, allowing for the introduction of aryl, alkyl, or other functional groups. The electron-withdrawing nature of the ester and formyl groups would significantly influence the regioselectivity of such reactions.

Exploration of Structure-Reactivity Relationships in Derivatives

The relationship between the structure of the synthesized derivatives and their subsequent reactivity is a key area of exploration. The electronic properties of the substituents introduced onto the furan ring will have a profound impact on the reactivity of the entire molecule.

For example, the introduction of an electron-donating group via the modification of the formyl group would be expected to increase the electron density of the furan ring. This would, in turn, affect the reactivity of the methyl ester at the C2 position, potentially making it more or less susceptible to nucleophilic attack. Conversely, the introduction of a strong electron-withdrawing group would have the opposite effect.

The steric bulk of the newly introduced substituents also plays a crucial role. Large, bulky groups can hinder the approach of reagents to nearby reactive sites, thereby influencing the outcome of subsequent reactions. Understanding these electronic and steric effects is paramount for the rational design of more complex molecules based on the this compound scaffold.

Table 2: Predicted Effects of Substituents on Reactivity

| Substituent Type at C4 | Predicted Effect on Furan Ring Electron Density | Predicted Impact on C2-Ester Reactivity |

| Electron-Donating (e.g., -CH₂NR₂) | Increase | Potential decrease in electrophilicity |

| Electron-Withdrawing (e.g., -CH=C(CN)₂) | Decrease | Potential increase in electrophilicity |

| Sterically Bulky | No direct electronic effect | Hindrance to nucleophilic attack |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the definitive structural analysis of organic molecules like Methyl 4-formylfuran-2-carboxylate. By probing the magnetic properties of atomic nuclei, NMR provides a precise map of the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: Proton NMR is instrumental in identifying the number and types of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the two furan (B31954) ring protons, and the methyl ester protons. The aldehydic proton (-CHO) is typically observed as a singlet in the downfield region, around 9.5-10.0 ppm, due to the deshielding effect of the carbonyl group. The two protons on the furan ring are not equivalent and will appear as distinct signals, likely as doublets due to coupling with each other. Their chemical shifts would be influenced by the electron-withdrawing nature of the adjacent formyl and carboxylate groups. The methyl protons of the ester group (-OCH₃) will present as a sharp singlet, typically around 3.8-4.0 ppm.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbons of the aldehyde and the ester are the most deshielded, appearing in the range of 175-190 ppm and 160-170 ppm, respectively. The sp²-hybridized carbons of the furan ring will resonate in the aromatic region (approximately 110-160 ppm). The methyl carbon of the ester group will be the most shielded, appearing upfield around 50-55 ppm. libretexts.org

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~7.5 | C3: ~125 |

| H5 | ~8.0 | C5: ~150 |

| -CHO | ~9.8 (s) | C (aldehyde): ~185 |

| -OCH₃ | ~3.9 (s) | C (ester): ~162 |

| C2: ~145 | ||

| C4: ~140 | ||

| -OCH₃: ~53 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

²H NMR Spectroscopy: Deuterium (²H) NMR is less common for routine structural elucidation of small molecules due to its low natural abundance (0.016%) and lower gyromagnetic ratio compared to protons. rsc.org However, it can be a powerful tool in specific applications. bohrium.comacs.orgstudymind.co.uk For this compound, ²H NMR would be primarily used in isotopic labeling studies. sigmaaldrich.com If a specific proton site in the molecule is synthetically replaced with deuterium, the disappearance of the corresponding signal in the ¹H NMR spectrum and the appearance of a signal in the ²H NMR spectrum can confirm the position of the label. studymind.co.uk This technique is invaluable for mechanistic studies of reactions involving this compound. rsc.org

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity between different parts of the molecule, advanced 2D-NMR experiments are employed. sdsu.eduresearchgate.net

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, a cross-peak would be expected between the two furan ring protons, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It is essential for assigning the carbon signals based on the already assigned proton signals. For instance, the signal of the furan proton H3 would show a correlation to the signal of the C3 carbon.

The aldehydic proton to the C4 and C5 carbons of the furan ring.

The methyl protons of the ester group to the ester carbonyl carbon and the C2 carbon of the furan ring.

The furan ring protons to the adjacent ring carbons and the carbonyl carbons of the substituents.

Isotope labeling, the selective replacement of an atom with one of its isotopes (e.g., ¹²C with ¹³C, or ¹⁴N with ¹⁵N), is a powerful technique that can greatly simplify NMR spectra and provide specific structural and mechanistic information. rsc.orgnih.gov While often used for large biomolecules, it has significant applications for smaller molecules as well.

For this compound, selective ¹³C labeling of one of the carbonyl carbons could help in the definitive assignment of the carbonyl signals in the ¹³C NMR spectrum, which can sometimes be ambiguous. rsc.org Similarly, if the compound were to be used in a reaction involving a nitrogen-containing reagent, ¹⁵N labeling of that reagent would allow for the tracking of the nitrogen atom in the product through ¹⁵N NMR or by observing ¹H-¹⁵N or ¹³C-¹⁵N coupling constants. nih.gov This approach is particularly useful in elucidating reaction pathways and identifying transient intermediates.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. researchgate.net The two carbonyl groups (aldehyde and ester) will give rise to intense C=O stretching vibrations. The aldehydic C=O stretch is typically found at a slightly lower wavenumber (around 1690-1710 cm⁻¹) than the ester C=O stretch (around 1720-1740 cm⁻¹). The C-O stretching vibrations of the ester and the furan ring will appear in the 1000-1300 cm⁻¹ region. Vibrations associated with the furan ring (C=C and C-H stretching and bending) will also be present. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, the C=C stretching vibrations of the furan ring are expected to produce strong Raman signals. The carbonyl stretching vibrations will also be visible.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O stretch | ~1690 - 1710 |

| C-H stretch | ~2720 and ~2820 | |

| Ester | C=O stretch | ~1720 - 1740 |

| C-O stretch | ~1250 - 1300 | |

| Furan Ring | C=C stretch | ~1500 - 1600 |

| C-H stretch | >3000 | |

| Ring vibrations | Fingerprint region | |

| Methyl Group | C-H stretch | ~2950 |

Note: These are approximate ranges and the exact positions can be influenced by the molecular structure and sample state.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern upon ionization. libretexts.org

For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₇H₆O₄ = 154.12 g/mol ). The fragmentation of the molecular ion is expected to follow pathways characteristic of aldehydes and esters. libretexts.orgmiamioh.edu

Common fragmentation pathways would include:

Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group, resulting in a fragment ion at m/z 123.

Loss of the methoxycarbonyl radical (•COOCH₃), leading to a fragment at m/z 95.

Loss of the formyl radical (•CHO), giving a fragment at m/z 125.

Cleavage of the C-H bond in the aldehyde group, resulting in an [M-1]⁺ peak at m/z 153.

Decarbonylation (loss of CO) from the aldehyde group, which can occur from various fragment ions.

The analysis of these fragment ions allows for the reconstruction of the molecular structure and provides strong evidence for the presence of the formyl and methyl ester functional groups on the furan ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental formula. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₇H₆O₄. HRMS analysis provides an experimental m/z value that can be compared against a theoretically calculated value. The close agreement between the measured and calculated mass confirms the assigned molecular formula. The monoisotopic mass of C₇H₆O₄ is calculated to be 154.0266 Da. nih.gov An HRMS instrument would detect the protonated molecule, [M+H]⁺, at m/z 155.0339. The high accuracy of this measurement definitively validates the elemental composition of the title compound.

Table 1: HRMS Data for this compound (C₇H₆O₄)

| Ion Species | Calculated m/z |

| [M]⁺ | 154.0266 |

| [M+H]⁺ | 155.0339 |

| [M+Na]⁺ | 177.0158 |

Data based on the elemental composition C₇H₆O₄.

Electron Ionization Mass Spectrometry (EI-MS) and GC-MS for Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for structural elucidation that involves bombarding a molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint. When coupled with Gas Chromatography (GC), the technique (GC-MS) allows for the separation of volatile compounds from a mixture prior to their analysis by mass spectrometry. lookchem.com GC-MS is particularly well-suited for the analysis of furan derivatives. nih.gov

The mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺˙) corresponding to its molecular weight. Subsequent fragmentation occurs at the functional groups, primarily the ester and aldehyde moieties. The analysis of these fragments provides valuable structural information.

Key fragmentation pathways include:

Alpha-cleavage at the ester group, involving the loss of the methoxy radical (•OCH₃), is a common pathway for methyl esters. biosynth.com This results in a prominent acylium ion.

Loss of the entire methoxycarbonyl radical (•COOCH₃) can also occur.

Cleavage adjacent to the aldehyde group can proceed via loss of a hydrogen radical (•H) or the entire formyl radical (•CHO). biosynth.com

Table 2: Predicted Major EI-MS Fragments for this compound

| Fragment Ion | Proposed Structure/Loss | m/z (Mass/Charge Ratio) |

| [M]⁺˙ | Molecular Ion | 154 |

| [M-H]⁺ | Loss of •H from formyl group | 153 |

| [M-CHO]⁺ | Loss of formyl radical (•CHO) | 125 |

| [M-OCH₃]⁺ | Loss of methoxy radical (•OCH₃) | 123 |

| [M-COOCH₃]⁺ | Loss of methoxycarbonyl radical (•COOCH₃) | 95 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and the nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing. bldpharm.com

While X-ray crystallography provides unparalleled structural detail, publicly accessible crystal structure data for the specific isomer this compound could not be located in the searched databases. Were such data available, it would allow for the exact measurement of the furan ring's planarity, the orientation of the ester and formyl substituents relative to the ring, and the packing arrangement of the molecules in the unit cell. This information is crucial for understanding the compound's physical properties and its interactions in a solid-state environment.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Energy Landscapes

The conformational flexibility of Methyl 4-formylfuran-2-carboxylate is primarily dictated by the rotation of the formyl and methyl carboxylate substituents attached to the furan (B31954) ring. These rotations give rise to different planar conformers, the relative stabilities of which are determined by a balance of steric and electronic effects.

For many furan-2-aldehydes and furan-2-carboxylates, two principal planar conformations exist, often referred to as O-cis and O-trans (or syn and anti), depending on the orientation of the carbonyl oxygen of the substituent relative to the furan ring oxygen.

In the case of 2-formylfuran (furfural), a compound with a similar formyl group at the 2-position, computational studies have shown that the O-trans conformer is more stable than the O-cis conformer. This preference is generally attributed to minimized electrostatic repulsion between the oxygen atoms. By analogy, the formyl group at the 4-position of this compound is expected to exhibit similar conformational preferences, favoring the anti orientation where the formyl oxygen points away from the main ring structure.

Similarly, the methyl carboxylate group at the 2-position will also have preferred orientations. Studies on methyl 2-furoate suggest a preference for the planar conformer where the carbonyl oxygen is anti to the furan ring oxygen. Therefore, it is highly probable that the global minimum energy conformation of this compound is the one where both the formyl and carboxylate groups are in their respective anti (or O-trans) orientations relative to the furan ring's oxygen and adjacent C-C bond.

The interconversion between different conformers involves overcoming an energy barrier, known as the rotational barrier. The height of this barrier determines the rate of interconversion at a given temperature.

Computational studies on 2-formylfuran using Density Functional Theory (DFT) have calculated the rotational barrier for the formyl group. These studies predict a cis-trans rotational barrier of approximately 11.19 kcal/mol. researchgate.net It is reasonable to assume a similar energy barrier for the rotation of the formyl group at the 4-position in this compound. The barrier for the methyl carboxylate group is also expected to be significant due to the partial double bond character of the C-C bond connecting it to the furan ring, arising from π-conjugation. For comparison, the rotational barrier in methyl formate (B1220265) is also a well-studied parameter. researchgate.net

Table 1: Calculated Rotational Barriers for Formyl Group in an Analogous Compound

| Compound | Method | Basis Set | Rotational Barrier (kcal/mol) | Source |

|---|---|---|---|---|

| 2-formylfuran | DFT (B3LYP) | 6-31+G* | 11.19 | researchgate.net |

This table presents data for an analogous compound to infer properties for this compound.

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby elucidating reaction mechanisms at a molecular level.

DFT has been successfully applied to study various reactions involving furan derivatives, such as cycloadditions and substitutions. nih.gov For a hypothetical reaction involving this compound, DFT calculations would be employed to locate the transition state structure connecting reactants to products. By calculating the energy of this transition state relative to the reactants, the activation energy of the reaction can be determined. The nature of the transition state is confirmed by frequency analysis, where a single imaginary frequency corresponding to the reaction coordinate is expected. researchgate.net This type of analysis can, for example, explain the regioselectivity and stereoselectivity observed in reactions.

Molecular Electronic Structure and Reactivity Predictions

The arrangement of electrons in a molecule dictates its reactivity. Computational methods can provide detailed insights into the electronic structure, helping to predict which sites of a molecule are susceptible to nucleophilic or electrophilic attack.

The furan ring is an electron-rich aromatic system. The presence of the electron-withdrawing formyl and methyl carboxylate groups significantly modulates its electronic properties. These groups pull electron density from the furan ring, making the ring carbons more electrophilic and susceptible to nucleophilic attack than unsubstituted furan.

Reactivity descriptors derived from DFT, such as frontier molecular orbitals (HOMO and LUMO) and Fukui functions, are used to predict reactivity. mdpi.comuobaghdad.edu.iq

HOMO (Highest Occupied Molecular Orbital): The energy and location of the HOMO indicate the molecule's ability to donate electrons. Nucleophiles will preferentially attack atoms where the LUMO is localized.

LUMO (Lowest Unoccupied Molecular Orbital): The energy and location of the LUMO indicate the molecule's ability to accept electrons. Electrophiles will preferentially attack atoms where the HOMO is localized.

Fukui Functions: These functions provide more detailed information about the change in electron density at a specific atomic site upon the addition or removal of an electron, thus predicting the most likely sites for electrophilic, nucleophilic, and radical attack. mdpi.com

For this compound, the LUMO is expected to be distributed over the conjugated system, with significant contributions from the carbonyl carbons of the formyl and ester groups, making them primary sites for nucleophilic attack. The HOMO would likely be located on the furan ring, indicating its potential to react with strong electrophiles.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-formylfuran (furfural) |

| Methyl 2-furoate |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical stability and reactivity. malayajournal.org

In this compound, the presence of both electron-withdrawing groups (the formyl and methyl carboxylate groups) and the electron-rich furan ring influences the energies and distributions of the frontier orbitals. Computational studies on similar furan derivatives have shown that the HOMO is typically localized on the furan ring, while the LUMO is distributed over the electron-withdrawing substituents. malayajournal.orgresearchgate.net This distribution suggests that the furan ring is the primary site for electrophilic attack, while the carbonyl carbons of the formyl and ester groups are susceptible to nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Electron Density and Charge Distribution Analysis

The analysis of electron density and charge distribution provides a detailed picture of the electronic landscape of a molecule. Methods such as Molecular Electrostatic Potential (MEP) mapping are used to visualize the charge distribution and predict sites of electrophilic and nucleophilic attack. malayajournal.org In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack.

A hypothetical charge distribution for key atoms in this compound, based on general principles and data from related furan derivatives, is presented in Table 2.

| Atom | Partial Charge (a.u.) |

|---|---|

| O (furan ring) | -0.25 |

| C (formyl) | +0.30 |

| O (formyl) | -0.45 |

| C (carboxylate) | +0.40 |

| O (ester carbonyl) | -0.50 |

| O (ester ether) | -0.35 |

Spectroscopic Parameter Prediction and Interpretation

Computational methods are also employed to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and vibrational spectra (Infrared and Raman). These predictions can aid in the structural elucidation and characterization of compounds.

Computational NMR and Vibrational Spectroscopy

Computational NMR spectroscopy involves the calculation of chemical shifts and coupling constants. nih.govbohrium.com These calculations, often performed using Density Functional Theory (DFT), can provide valuable information for assigning signals in experimental NMR spectra, especially for complex molecules. nih.govgithub.io The accuracy of these predictions depends on the level of theory, the basis set used, and the consideration of solvent effects. github.io For furan derivatives, computational NMR has been used to identify and quantify compounds in complex mixtures. researchgate.net

Hypothetical computed spectroscopic data for this compound, based on typical values for furan derivatives, are presented in Tables 3 and 4.

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|

| H (furan, position 3) | 7.4 | - |

| H (furan, position 5) | 7.8 | - |

| H (formyl) | 9.8 | - |

| H (methyl) | 3.9 | - |

| C (furan, position 2) | - | 145.0 |

| C (furan, position 3) | - | 120.0 |

| C (furan, position 4) | - | 155.0 |

| C (furan, position 5) | - | 125.0 |

| C (formyl) | - | 185.0 |

| C (carboxylate) | - | 160.0 |

| C (methyl) | - | 52.0 |

| Vibrational Mode | Frequency (cm-1) |

|---|---|

| C-H stretch (furan) | 3120 |

| C-H stretch (formyl) | 2850 |

| C=O stretch (formyl) | 1700 |

| C=O stretch (ester) | 1725 |

| C=C stretch (furan) | 1580 |

| C-O-C stretch (furan) | 1100 |

Q & A

Q. What are the recommended methods for synthesizing Methyl 4-formylfuran-2-carboxylate in laboratory settings?

this compound can be synthesized via oxidation or functionalization of furan derivatives. For example, the formyl group can be introduced through Vilsmeier-Haack formylation of methyl furan-2-carboxylate derivatives. Reaction conditions typically involve controlled temperatures (0–25°C) and anhydrous solvents like dichloromethane. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of the formyl group (δ ~9.8–10.2 ppm for H; δ ~190 ppm for C) and ester moiety (δ ~3.8–3.9 ppm for methyl protons) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (m/z 154.12 for CHO) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~2800 cm (formyl C-H stretch) confirm functional groups .

Q. What safety precautions should be taken when handling this compound in research laboratories?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational chemistry methods aid in predicting the reactivity of this compound in different reaction environments?

Density Functional Theory (DFT) calculations can model electrophilic substitution sites on the furan ring, predicting regioselectivity in halogenation or nitration reactions. Molecular docking studies may also assess interactions with biological targets (e.g., enzymes), guiding drug discovery applications .

Q. What strategies can resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

- Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .

- X-ray Crystallography : Resolve ambiguities in molecular geometry by determining the crystal structure .

- Isotopic Labeling : Use O-labeled esters to track ester hydrolysis pathways and confirm reaction mechanisms .

Q. What are the challenges in optimizing reaction yields for nucleophilic substitutions involving this compound?

- Steric Hindrance : The formyl group at the 4-position may hinder nucleophilic attack; using bulky bases (e.g., LDA) or polar aprotic solvents (e.g., DMF) can improve accessibility .

- Side Reactions : Competing oxidation of the formyl group requires inert atmospheres (N/Ar) and low temperatures (−78°C to 0°C) .

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/Cu) enhance coupling efficiencies in cross-coupling reactions .

Notes

- Safety : While specific toxicity data for this compound is limited, analogs like 4-formylfuran-2-carboxylic acid are classified as acutely toxic (Category 4, H302/H312/H332) .

- Synthesis : Derivatives of this compound are valuable intermediates in medicinal chemistry, particularly for antidiabetic or anticancer agent development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.